Cas no 2229624-75-1 (1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene)

1-(3-Bromopropyl)-2,5-difluoro-4-nitrobenzene is a brominated aromatic compound featuring a nitro group and fluorine substituents, making it a versatile intermediate in organic synthesis. The 3-bromopropyl chain enhances reactivity for nucleophilic substitution, facilitating further functionalization. The electron-withdrawing nitro and fluorine groups influence the compound's electrophilic properties, enabling selective transformations in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals. Its structural features provide stability while allowing precise modifications, making it valuable for constructing complex molecules. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or heat.
1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene structure
2229624-75-1 structure
Product Name:1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene
CAS No:2229624-75-1
MF:C9H8BrF2NO2
MW:280.066128730774
CID:6352588
PubChem ID:165675689
Update Time:2025-05-20

1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene
    • EN300-1920203
    • 2229624-75-1
    • Inchi: 1S/C9H8BrF2NO2/c10-3-1-2-6-4-8(12)9(13(14)15)5-7(6)11/h4-5H,1-3H2
    • InChI Key: OQJGNSRJAMEILK-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=C(C(=CC=1F)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 278.97065g/mol
  • Monoisotopic Mass: 278.97065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene

1-(3-Bromopropyl)-2,5-difluoro-4-nitrobenzene: A Versatile Intermediate for Pharmaceutical and Material Science Applications

1-(3-Bromopropyl)-2,5-difluoro-4-nitrobenzene (CAS No. 2229624-75-1) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and broad utility in synthetic chemistry. This brominated nitrobenzene derivative serves as a crucial building block for the development of advanced materials and bioactive molecules, particularly in the pharmaceutical and agrochemical industries.

The molecular structure of 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene combines three strategically positioned functional groups: a bromopropyl chain, difluoro substitution, and a nitro group. This trifecta of reactive sites makes the compound exceptionally valuable for multistep organic synthesis, enabling chemists to create complex molecular architectures with precise control over regiochemistry. Recent literature highlights its growing importance in the synthesis of fluorinated pharmaceutical intermediates, a class of compounds that currently represents about 30% of all FDA-approved drugs.

From a synthetic chemistry perspective, the 3-bromopropyl-2,5-difluoro-4-nitrobenzene structure offers multiple handles for further functionalization. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitro group can be reduced to an amine or participate in various condensation reactions. The difluoro substitution pattern provides both electronic and steric effects that can dramatically influence the reactivity of adjacent functional groups, making this compound particularly useful for designing molecules with specific physical and biological properties.

In material science applications, 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene has shown promise as a precursor for liquid crystal materials and organic electronic components. The combination of fluorine atoms and nitro group creates a strong dipole moment that can be exploited in the design of nonlinear optical materials. Researchers are particularly interested in how the bromopropyl linker can facilitate the incorporation of this aromatic system into larger conjugated structures for organic semiconductor applications.

The compound's thermal stability and solubility profile make it suitable for various reaction conditions. It typically shows good solubility in common organic solvents like dichloromethane, THF, and DMF, which are frequently used in modern synthetic protocols. This characteristic, combined with its crystalline nature, makes 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene relatively easy to handle and purify, an important consideration for industrial-scale applications.

Recent advances in green chemistry have explored more sustainable methods for synthesizing and utilizing compounds like 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene. Researchers are investigating catalytic systems that can reduce the environmental impact of traditional bromination and nitration processes while maintaining high yields and selectivity. These developments align with the growing demand for eco-friendly synthetic intermediates in the chemical industry.

From a commercial availability standpoint, CAS 2229624-75-1 is typically supplied as a high-purity crystalline solid by specialty chemical manufacturers. The global market for such multifunctional aromatic intermediates has been growing steadily, driven by increasing demand from the pharmaceutical sector and advanced materials research. Proper storage recommendations usually include protection from light and moisture at ambient temperature to maintain the compound's stability over extended periods.

Analytical characterization of 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene typically involves a combination of techniques including HPLC, NMR spectroscopy (particularly 19F NMR for the fluorine atoms), and mass spectrometry. These methods allow for precise quality control and verification of synthetic products derived from this versatile intermediate. The distinct 19F NMR chemical shifts provide a particularly useful fingerprint for reaction monitoring in fluorine-containing derivatives.

Looking toward future applications, researchers are exploring the potential of 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene in the development of PET imaging agents and fluorescent probes. The presence of fluorine atoms makes this compound particularly interesting for radiopharmaceutical chemistry, where 18F-labeled analogs could be developed for medical imaging purposes. Additionally, the nitro group offers possibilities for conversion into various heterocyclic systems that are prevalent in medicinal chemistry.

In summary, 1-(3-bromopropyl)-2,5-difluoro-4-nitrobenzene (CAS 2229624-75-1) represents a sophisticated chemical tool with diverse applications across multiple scientific disciplines. Its unique combination of functional groups enables the construction of complex molecular architectures with precision, while ongoing research continues to uncover new potential uses for this versatile compound in cutting-edge technologies and therapeutic development.

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